N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Overview
Description
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is a complex organic compound that features a benzodiazole ring, a chlorophenoxyethyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Chlorophenoxyethyl Group: The next step involves the introduction of the 2-(2-chlorophenoxy)ethyl group. This can be done through a nucleophilic substitution reaction where the benzodiazole is reacted with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step is the formylation of the resulting compound to introduce the formamide group. This can be achieved using formic acid or formamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
- N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
- 2-(2-chlorophenoxy)ethyl N-(2,4-difluorophenyl)carbamate
Uniqueness
N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring, chlorophenoxyethyl group, and formamide moiety allows for diverse interactions and applications that are not observed in similar compounds.
Properties
IUPAC Name |
N-[1-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13(20-12-23)18-21-15-7-3-4-8-16(15)22(18)10-11-24-17-9-5-2-6-14(17)19/h2-9,12-13H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPAYMRMQWWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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